(R,S)-alpha-Methyldopamine Hydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-aminopropyl)benzene-1,2-diol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.BrH/c1-6(10)4-7-2-3-8(11)9(12)5-7;/h2-3,5-6,11-12H,4,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRABJKXGZPVORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing R,s Alpha Methyldopamine As a Dopamine Derivative in Neurobiology
(R,S)-alpha-Methyldopamine, also known as 3,4-dihydroxyamphetamine, is structurally an analog of dopamine (B1211576), a primary catecholamine neurotransmitter in the brain. Dopamine is integral to numerous physiological functions, including motor control, motivation, reward, and hormone regulation. wikipedia.org The core structure of dopamine is a phenethylamine (B48288) backbone with two hydroxyl groups on the phenyl ring. wikipedia.org (R,S)-alpha-Methyldopamine shares this catecholamine structure but is distinguished by the presence of a methyl group at the alpha position of the ethylamine (B1201723) side chain. wikipedia.org
This alpha-methylation has profound implications for its neurobiological properties. In neurobiological research, alpha-methyldopamine (B1210744) is often studied as a metabolite of other compounds, such as MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). wikipedia.org Its formation and subsequent actions in the brain are crucial for understanding the complete pharmacological profile of these substances. wikipedia.org
The primary mechanism through which alpha-methyldopamine exerts its effects is by acting as a monoamine releasing agent. wikipedia.org It can influence the levels of dopamine and other neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling. Research has shown that alpha-methyldopamine can cause acute but transient decreases in neuronal dopamine levels in certain brain regions. wikipedia.org
Significance of R,s Alpha Methyldopamine in Neuropharmacology and Neurochemistry Research
The significance of (R,S)-alpha-Methyldopamine in neuropharmacology and neurochemistry is multifaceted. It serves as a valuable research tool for several reasons:
Investigating Dopaminergic Pathways: By studying the effects of alpha-methyldopamine (B1210744), researchers can gain a deeper understanding of the intricacies of dopamine (B1211576) synthesis, release, reuptake, and metabolism. nih.gov
Development of Novel Therapeutics: Although not a therapeutic agent itself, the study of alpha-methyldopamine and its derivatives can inform the design of new drugs targeting the dopaminergic system for conditions like Parkinson's disease or hypertension. nih.govnih.gov
Research has explored the effects of N-alkylated derivatives of alpha-methyldopamine, revealing that while they may not act as direct dopamine agonists, some can induce significant locomotor hyperactivity through indirect mechanisms. acs.orgnih.gov This highlights the compound's utility in dissecting the direct versus indirect actions of dopaminergic agents. Furthermore, studies on alpha-methyldopamine's impact on dopamine synthesis have shown that it can inhibit tyrosine hydroxylase activity, the rate-limiting enzyme in dopamine production. nih.gov
The compound is also a key component in the metabolic pathway of methyldopa (B1676449), a medication used to treat hypertension. wikipedia.orgnih.govbiolife-publisher.it Methyldopa is converted in the body to alpha-methyldopamine, which is then further metabolized to alpha-methylnorepinephrine. wikipedia.orgbiolife-publisher.it This "false neurotransmitter" ultimately leads to a reduction in sympathetic nervous system outflow and a decrease in blood pressure. wikipedia.orgnih.gov
| Research Area | Key Finding | Reference |
|---|---|---|
| Neurotransmitter Dynamics | Causes acute, temporary decreases in neuronal dopamine levels. | wikipedia.org |
| Enzyme Inhibition | Inhibits tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. | nih.gov |
| Metabolic Pathway | A key metabolite of methyldopa, leading to the formation of the "false neurotransmitter" alpha-methylnorepinephrine. | wikipedia.orgbiolife-publisher.it |
| Pharmacological Activity of Derivatives | N-alkylated derivatives can induce locomotor hyperactivity via indirect mechanisms. | acs.orgnih.gov |
Fundamental Considerations of Isomerism and Stereochemistry in the Biological Activity of Alpha Methyldopamine
Stereoselective Synthesis of alpha-Methyldopamine Isomers and Related Compounds
The biological activity of α-methyldopamine is intrinsically linked to its stereochemistry. The L-isomer of its precursor, α-methyldopa, is the active form, highlighting the importance of stereoselective synthesis to obtain specific isomers for pharmacological studies. nih.govdrugbank.com While direct stereoselective synthesis of (R,S)-alpha-Methyldopamine Hydrobromide is a complex process, the synthesis of its precursor, L-α-methyldopa, from asymmetric intermediates has been a key focus. nih.gov
One notable approach involves the use of asymmetric intermediates to guide the stereochemical outcome of the reaction. nih.gov For instance, the synthesis of L-α-methyldopa has been achieved through methods that establish the desired stereocenter early in the synthetic sequence. nih.gov A general strategy for creating chiral centers, like the one in α-methyldopamine, can involve the nucleophilic opening of a lactone, followed by reactions with organometallic reagents to introduce structural diversity. mdpi.com Subsequent steps can then be employed to construct the final molecule with the desired stereochemistry. mdpi.com The absolute configuration of metabolically formed α-methyldopamine from α-methyldopa in humans has been determined to be (S), underscoring the stereospecificity of the enzymatic processes involved. acs.org
Chemical Synthesis of alpha-Methyldopamine Metabolites and Conjugates (e.g., Glutathione (B108866) Adducts)
The metabolism of α-methyldopamine involves several pathways, including conjugation with endogenous molecules like glutathione (GSH). nih.govwikipedia.org The synthesis of these metabolites is crucial for understanding their biological activity and potential toxicity.
The formation of glutathione adducts proceeds through the oxidation of α-methyldopamine to a reactive quinone species, which then undergoes a Michael-type addition reaction with the thiol group of glutathione. nih.govmdpi.com This process can be replicated in the laboratory to produce authentic standards for analytical studies. nih.gov The synthesis generally involves reacting the quinone intermediate of α-methyldopamine with glutathione under controlled conditions. mdpi.com
Similarly, other thiol adducts, such as those with N-acetylcysteine, can be synthesized. wikipedia.orgresearchgate.net The synthesis of these conjugates allows for detailed investigation into their metabolic fate and biological effects. nih.gov For example, studies have shown that the glutathione conjugate of α-methyldopamine can be further metabolized in the brain to form the corresponding cysteine and N-acetylcysteine adducts. nih.gov
Advanced Analytical Techniques for Identification and Quantification in Research Settings
A variety of sophisticated analytical methods are employed to identify and quantify α-methyldopamine and its metabolites in biological matrices and research samples.
Chromatographic and Spectroscopic Approaches
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of α-methyldopamine and its parent compounds. nih.govnih.gov Reversed-phase HPLC, often coupled with fluorescence or electrochemical detection, provides high sensitivity and selectivity. nih.govnih.gov For instance, a validated HPLC method with fluorescence detection has been developed for the determination of alpha-methyldopa in human plasma, achieving a limit of quantitation of 10 ng/ml. nih.gov
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful tool, particularly for identifying metabolites. nih.gov Derivatization of the analytes is often necessary to improve their volatility and chromatographic properties. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity for the quantification of α-methyldopamine and its metabolites in complex samples like human plasma. researchgate.netnih.gov This technique allows for the direct analysis of plasma samples with minimal preparation, making it suitable for high-throughput applications. researchgate.net
Spectrophotometric methods, based on complexation reactions that produce a colored product, offer a simpler and more cost-effective approach for the determination of related compounds like methyldopa in pharmaceutical formulations. redalyc.org
Table 1: Chromatographic and Spectroscopic Methods for α-Methyldopamine and Related Compounds
| Technique | Detection Method | Application | Key Findings | Reference |
|---|---|---|---|---|
| HPLC | Fluorescence | Determination of alpha-methyldopa in human plasma | Limit of quantitation of 10 ng/ml. nih.gov | nih.gov |
| GC-MS | Mass Spectrometry | Identification of 3-O-methyl-alpha-methyldopamine in urine | Identified the metabolite as its trifluoroacetyl derivatives. nih.gov | nih.gov |
| LC-MS/MS | Tandem Mass Spectrometry | Quantification of methyldopa in human plasma | Rapid and sensitive method with a run-time of 1.5 min. researchgate.net | researchgate.net |
Electrochemical Methods, including Cyclic Voltammetry, in Alpha-Methyldopamine Studies
Electrochemical techniques are highly sensitive for the detection of electroactive compounds like α-methyldopamine. nih.govnih.gov Cyclic voltammetry (CV) is a valuable tool for studying the oxidation-reduction behavior of α-methyldopamine and related catecholamines. acs.orgmdpi.comresearchgate.net The oxidation of α-methyldopamine at an electrode surface produces a measurable current that is proportional to its concentration. acs.orgnih.gov
Modified electrodes, such as those fabricated with polymers or nanomaterials, can enhance the sensitivity and selectivity of the detection. nih.govmdpi.com For example, a poly(p-aminobenzene sulfonic acid) modified glassy carbon electrode has been shown to have a high electrocatalytic effect for the oxidation of methyldopa. nih.gov These modified sensors can be used for the simultaneous determination of multiple analytes in a sample. mdpi.commdpi.com
Table 2: Electrochemical Detection of α-Methyldopamine and Related Compounds
| Method | Electrode | Key Features | Application | Reference |
|---|---|---|---|---|
| Cyclic Voltammetry | Glassy Carbon Electrode | Studies the oxidation of α-methyldopamine. | Elucidates reaction mechanisms. acs.org | acs.org |
| Differential Pulse Voltammetry | Poly(p-ABSA) Modified GCE | High electrocatalytic effect for methyldopa oxidation. | Sensitive determination in the pH range of 2-11. nih.gov | nih.gov |
Radioenzymatic Assays for Metabolic Product Detection
Radioenzymatic assays offer exceptional sensitivity for the determination of catecholamines and their metabolites, including α-methyldopamine, often reaching the femtomole range. osti.govnih.gov These assays utilize enzymes, such as catechol-O-methyltransferase (COMT), to transfer a radiolabeled methyl group from S-adenosylmethionine to the catecholamine substrate. nih.govdoi.org
The resulting radiolabeled product is then separated and quantified, providing a highly specific and sensitive measure of the original analyte. doi.orgnih.gov These assays have been instrumental in studying the metabolism of amphetamines and the formation of catecholamine metabolites in the brain. nih.gov For instance, a radioenzymatic assay was developed to study the formation of α-methyldopamine from p-hydroxyamphetamine by rat brain microsomes. nih.gov
Table 3: Radioenzymatic Assays for Catecholamine Analysis
| Enzyme | Radiolabel | Application | Sensitivity | Reference |
|---|---|---|---|---|
| Catechol-O-methyltransferase (COMT) | [3H]-methyl-S-adenosylmethionine | Determination of plasma catecholamines. | Femtomole range. osti.gov | osti.gov |
| Catechol-O-methyltransferase (COMT) | [3H]-methyl-S-adenosylmethionine | Measurement of catecholamines and their metabolites. | Femtomole range. nih.gov | nih.gov |
Role of Dopa Decarboxylase in the Biosynthesis of alpha-Methyldopamine from Precursors
The initial and rate-limiting step in the formation of alpha-Methyldopamine is the decarboxylation of its amino acid precursor, L-alpha-methyldopa. ahajournals.orgbiolife-publisher.it This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (DDC), the same enzyme responsible for converting L-DOPA to dopamine (B1211576) in the physiological catecholamine synthesis pathway. biolife-publisher.itnoranaes.orgwikipedia.org The S-enantiomer of methyldopa serves as a substrate for DDC, which converts it into alpha-methyldopamine. wikipedia.org The pharmacologically inert d-isomer of alpha-methyl-dopa is not decarboxylated. ahajournals.org
Under anaerobic conditions, the reaction of DDC with alpha-methyldopa leads to the time-dependent formation of alpha-methyldopamine. nih.govacs.org However, under aerobic conditions, DDC catalyzes an oxidative deamination where alpha-methyldopamine is an intermediate that does not accumulate, ultimately yielding 3,4-dihydroxyphenylacetone and ammonia. nih.govacs.org The kinetic parameters for this aerobic reaction have been determined. nih.govacs.org
Table 1: Kinetic Parameters of Dopa Decarboxylase with alpha-MethylDopa
| Parameter | Value | Source |
|---|---|---|
| kcat | 5.68 min⁻¹ | nih.govacs.org |
| Km | 45 µM | nih.govacs.org |
This enzymatic conversion underscores the role of alpha-methyldopa as a prodrug, which requires biotransformation to its active amine metabolites. drugbank.com
Enzymatic Conversion of alpha-Methyldopamine to alpha-Methylnorepinephrine by Dopamine-beta-Hydroxylase
Following its synthesis, alpha-methyldopamine serves as a substrate for the enzyme dopamine beta-hydroxylase (DBH). wikipedia.orgdrugbank.com This enzyme hydroxylates alpha-methyldopamine at the beta-carbon of its side chain, resulting in the formation of alpha-methylnorepinephrine. biolife-publisher.itnoranaes.orgnih.gov This conversion is a critical step in the metabolic pathway, as alpha-methylnorepinephrine is a key pharmacologically active metabolite. biolife-publisher.itdrugbank.com This process mirrors the endogenous conversion of dopamine to norepinephrine (B1679862). noranaes.org The formation of alpha-methylnorepinephrine from alpha-methyldopamine is considered a "false neurotransmitter" pathway, where the resulting metabolite can interact with adrenergic receptors. biolife-publisher.italtmeyers.org
Formation of alpha-Methylepinephrine from alpha-Methyldopamine Pathways
The metabolic cascade can continue with the N-methylation of alpha-methylnorepinephrine to form alpha-methylepinephrine. drugbank.comdrugbank.com This reaction is catalyzed by the enzyme phenylethanolamine-N-methyltransferase (PNMT). drugbank.com Alpha-methylepinephrine is considered one of the three primary metabolites potentially mediating the central nervous system effects of the parent compound, alongside alpha-methyldopamine and alpha-methylnorepinephrine. drugbank.com Studies have indicated that alpha-methylepinephrine is a highly potent depressor agent when administered into the central nervous system. drugbank.com
Oxidative Metabolism and Quinone Formation of alpha-Methyldopamine Intermediates
Like endogenous catecholamines such as dopamine, alpha-methyldopamine is susceptible to oxidative metabolism. acs.orgscilit.com The catechol ring of alpha-methyldopamine can undergo a two-electron oxidation to form a highly reactive alpha-methyldopamine-o-quinone intermediate. acs.orgscilit.com This process has been studied using electrochemical methods, which show that the initial oxidation to a quinone is followed by a rapid cyclization reaction. acs.org This cyclization can lead to the formation of aminochrome-like compounds, such as alpha-methyldopachrome, which have been identified in the oxidation of the precursor alpha-methyldopa by enzymes like tyrosinase. nih.gov The formation of these reactive quinone species is a critical aspect of the compound's biochemistry, as these intermediates can react with cellular nucleophiles. scilit.com The oxidation process is analogous to the conversion of dopamine to dopamine-o-quinone, which then cyclizes to form aminochrome. nih.govresearchgate.net
Glutathione and N-Acetylcysteine Conjugation of alpha-Methyldopamine Metabolites
The reactive o-quinone metabolites of alpha-methyldopamine can be detoxified through conjugation with endogenous sulfhydryl compounds, primarily glutathione (GSH). scilit.comnih.gov This conjugation reaction, which can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs), results in the formation of glutathionyl adducts. nih.govencyclopedia.pubmdpi.com Studies in isolated rat hepatocytes have identified both 2-(glutathion-S-yl)-alpha-MeDA and 5-(glutathion-S-yl)-alpha-MeDA following incubation with alpha-methyldopamine. nih.gov
The glutathione conjugate, 5-(glutathion-S-yl)-alpha-methyldopamine, can be further metabolized in the brain. nih.gov It is rapidly cleared and converted to 5-(cystein-S-yl)-alpha-methyldopamine. nih.gov Subsequently, this intermediate undergoes N-acetylation to form 5-(N-acetyl-L-cystein-S-yl)-alpha-MeDA, a mercapturic acid conjugate that is eliminated more slowly from the brain. nih.gov The formation of these glutathione and N-acetylcysteine (NAC) conjugates represents a significant metabolic pathway for the reactive intermediates of alpha-methyldopamine. acs.orgnih.gov
Enzyme Inhibition Studies: Dopa Decarboxylase and Dopamine-beta-Hydroxylase
The precursor, alpha-methyldopa, is a competitive inhibitor of Dopa Decarboxylase (aromatic L-amino acid decarboxylase). wikipedia.orgdrugbank.comnewdrugapprovals.org This inhibition can reduce the synthesis of endogenous catecholamines by competing with L-DOPA for the enzyme. altmeyers.org The interaction is complex, and under certain conditions, the reaction of DDC with alpha-methyldopa can lead to a time- and concentration-dependent inactivation of the enzyme. nih.govacs.org
In addition to its effect on DDC, alpha-methyldopa and its metabolite alpha-methyldopamine have been shown to inhibit tyrosine hydroxylase activity in rat striatal slices. nih.gov This inhibition leads to a decrease in the synthesis and tissue levels of dopamine. nih.gov While alpha-methyldopamine acts as a substrate for Dopamine-beta-Hydroxylase, the primary inhibitory role in the catecholamine pathway is attributed to the precursor's effect on Dopa Decarboxylase and Tyrosine Hydroxylase.
In Vitro and In Vivo Metabolic Profiling of alpha-Methyldopamine and its Derivatives
Metabolic profiling studies in both humans and animals have elucidated the fate of alpha-methyldopa and its derivatives. In vivo studies in humans administered 14C-labelled l-alpha-methyldopa show that a significant portion is excreted in the urine. nih.gov The primary urinary metabolites are alpha-methyldopa itself (free and conjugated) and its 3-O-methylated derivative. drugbank.comnih.gov A smaller but significant fraction is excreted as amines, including alpha-methyldopamine and 3-O-methyl-alpha-methyldopamine. drugbank.comnih.gov
Table 2: Urinary Metabolites of l-alpha-methyldopa in Humans (% of Oral Dose)
| Metabolite | Normal Subjects (%) | Hypertensive Responders (%) | Source |
|---|---|---|---|
| Free & Conjugated alpha-methyldopa | 23 | 37 | nih.gov |
| Free & Conjugated 3-O-methyl-alpha-methyldopa | ~4 | ~4 | nih.gov |
| Total Amines (alpha-methyldopamine & 3-O-methyl-alpha-methyldopamine) | ~6 | ~6 | nih.gov |
| Ketones (mainly 3,4-dihydroxyphenylacetone) | ~3 | ~3 | nih.gov |
Data represents approximate average values reported in the study.
Interplay of alpha-Methyldopamine Metabolism with Other Xenobiotics, particularly Amphetamines
The metabolic pathways of alpha-methyldopamine can be significantly influenced by the concurrent presence of other xenobiotics, most notably amphetamines. This interplay is primarily rooted in shared enzymatic systems and sequential metabolic relationships, where one compound is a metabolic precursor to the other. The interactions are complex, involving competition for enzymes, potential enzyme induction, and the direct conversion of amphetamine metabolites into alpha-methyldopamine.
The primary system for the metabolism of both amphetamines and alpha-methyldopamine involves the cytochrome P450 (CYP) family of enzymes. Amphetamines are extensively metabolized by the CYP450 system, with CYP2D6 being a major enzyme involved. contemporaryclinic.comresearchgate.net Methamphetamine, a closely related compound, is also metabolized by CYP450s and has been shown to act as an inducer of certain CYP enzymes in preclinical studies. researchgate.netnih.gov Specifically, pretreatment with methamphetamine in rats led to a significant increase in the activity of the CYP2D subfamily and CYP2C6. nih.gov
This induction of CYP enzymes by amphetamines can have significant implications for the metabolism of alpha-methyldopamine. If alpha-methyldopamine or its parent compound, methyldopa, are also substrates for these induced enzymes, their rate of metabolism could be accelerated, altering their pharmacokinetic profile.
Conversely, the potential for competitive inhibition exists. Given the structural similarities between alpha-methyldopamine and amphetamine metabolites, they may compete for the active sites of the same metabolizing enzymes, such as CYP2D6 and catechol-O-methyltransferase (COMT). nih.gov Such competition could slow the metabolism of one or both compounds, leading to elevated plasma concentrations and a prolonged duration of action.
Furthermore, both amphetamines and endogenous catecholamines (like dopamine, from which alpha-methyldopamine is an analog) are substrates for monoamine oxidase (MAO), a key enzyme in their degradation. scielo.org.mx Amphetamine and methamphetamine are known inhibitors of MAO. scielo.org.mx This inhibition could potentially decrease the degradation of alpha-methyldopamine, leading to its accumulation if it is also a substrate for MAO.
The table below summarizes the key enzymatic interactions and metabolic relationships between alpha-methyldopamine and amphetamines.
| Interacting Compound | Enzyme/Process Involved | Nature of Interaction | Potential Outcome |
| Amphetamine | Cytochrome P-450 Monooxygenase | Amphetamine metabolite (p-hydroxyamphetamine) is a substrate for the enzyme, forming alpha-methyldopamine. nih.gov | Increased endogenous levels of alpha-methyldopamine following amphetamine administration. |
| Methamphetamine | Cytochrome P450 (CYP2D and CYP2C6 subfamilies in rats) | Methamphetamine acts as an inducer of these enzymes. nih.gov | Potential for accelerated metabolism of alpha-methyldopamine if it is a substrate for these enzymes. |
| Amphetamines & alpha-Methyldopamine | Cytochrome P450 (e.g., CYP2D6) | Potential for competitive inhibition due to being substrates for the same enzyme. contemporaryclinic.comresearchgate.net | Decreased metabolism and increased plasma concentrations of either compound. |
| Amphetamines & alpha-Methyldopamine | Monoamine Oxidase (MAO) | Amphetamines inhibit MAO. scielo.org.mx | Potential for decreased degradation and accumulation of alpha-methyldopamine. |
Pharmacological and Neurochemical Underpinnings of Alpha Methyldopamine Actions
Modulation of the Endogenous Dopaminergic System by alpha-Methyldopamine (B1210744)
Alpha-methyldopamine (α-Me-DA) exerts a notable influence on the dopaminergic system. It functions as a monoamine releasing agent and can cause acute, significant decreases in neuronal dopamine (B1211576) levels in certain brain regions, with reductions exceeding 75% in some cases. wikipedia.org However, these levels have been observed to return to baseline within 12 hours. wikipedia.org
The mechanism behind this dopamine depletion involves the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in dopamine biosynthesis. nih.gov Studies on rat striatal slices have shown that α-Me-DA is more potent at inhibiting the formation of ³H-H₂O from ³H-tyrosine (an indicator of tyrosine hydroxylase activity) than it is at releasing stored ³H-dopamine. nih.gov The reduction in dopamine levels appears to be a direct consequence of this enzymatic inhibition. nih.gov Furthermore, the antihypertensive effect of alpha-methyldopa, the precursor to alpha-methyldopamine, follows a time course identical to the increase in cerebral alpha-methyldopamine concentration and the corresponding decrease in dopamine concentration. nih.gov While alpha-methyldopamine does induce the release of dopamine from brain slices, its primary effect on dopamine homeostasis is considered to be the inhibition of its synthesis. nih.gov
| Effect on Dopaminergic System | Finding | Source |
| Dopamine Levels | Causes acute decreases in neuronal dopamine, in some areas by more than 75%. | wikipedia.org |
| Mechanism of Action | Inhibits tyrosine hydroxylase activity, thereby reducing dopamine synthesis. | nih.gov |
| Dopamine Release | Induces the release of ³H-dopamine from brain slices, but this effect is less potent than its inhibition of synthesis. | nih.gov |
| Metabolite Correlation | The rise in cerebral α-Me-DA concentration correlates directly with the fall in dopamine concentration. | nih.gov |
Interactions of alpha-Methyldopamine and its Metabolites with Adrenergic Receptors
The interactions of alpha-methyldopamine and its subsequent metabolites, such as alpha-methylnorepinephrine, with adrenergic receptors are central to their physiological effects. drugbank.comwikipedia.orgnih.gov These metabolites display varied affinities and selectivities for different adrenergic receptor subtypes. nih.govnih.gov
Alpha-1 (α₁) adrenergic receptors are generally less sensitive to alpha-methyldopamine and its metabolites compared to other catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). nih.gov Research indicates that the α₁-adrenergic receptor does not effectively distinguish between the different stereoisomers of alpha-methyldopamine. nih.gov Furthermore, studies investigating the effect of alpha-methyldopa administration on α₁-receptor binding sites in the mouse brain did not detect a significant impact, even after repeated injections. nih.govkarger.com While long-term administration of the parent compound, methyldopa (B1676449), has been associated with an up-regulation of α₁-adrenergic receptors, the direct metabolites are considered much less potent at these sites. nih.govahajournals.org
In stark contrast to α₁ receptors, alpha-2 (α₂) adrenergic receptors exhibit a high degree of sensitivity and stereoselectivity towards alpha-methyldopamine and its metabolites. nih.gov The α₂-adrenergic receptor shows a dramatic stereochemical preference for the 2S(+)-isomer of alpha-methyldopamine. nih.gov This isomer is also highly selective for the α₂-receptor over the α₁-receptor by a factor of 23-fold. nih.gov This suggests that the α₂-receptor possesses a specific recognition site that can accommodate the alpha-methyl group when it is in the correct orientation. nih.gov
The active metabolites of methyldopa, specifically (-)-erythro-alpha-methylnorepinephrine and (-)-erythro-alpha-methylepinephrine, compete with high affinity for α₂ receptors. nih.gov In fact, (-)-Methylnorepinephrine is reported to be six times more potent and 75 times more selective for α₂-adrenergic receptors than endogenous norepinephrine. nih.gov This potent agonism at central α₂-receptors is believed to be a primary mechanism behind the antihypertensive effects of methyldopa. drugbank.comwikipedia.orgnih.govnih.gov Administration of alpha-methyldopa leads to the accumulation of these metabolites, which then act as agonists at presynaptic α₂-receptors in the brainstem, inhibiting sympathetic outflow. drugbank.comwikipedia.org This increased agonist activity can also lead to a down-regulation or reduction in the high-affinity binding states of α₂-receptors. nih.govkarger.comahajournals.org
| Receptor Subtype | Interaction with alpha-Methyldopamine and its Metabolites | Source |
| Alpha-1 (α₁) Adrenergic Receptor | Does not distinguish between stereoisomers; metabolites are much less potent than endogenous catecholamines. | nih.govnih.gov |
| Alpha-2 (α₂) Adrenergic Receptor | Shows strong preference for the 2S(+)-isomer of α-methyldopamine. Metabolites are potent and selective agonists. | nih.govnih.govnih.gov |
Stereospecificity of alpha-Methyldopamine Isomers in Receptor Interactions and Biological Activity
The biological activity of alpha-methyldopamine is highly dependent on its stereochemistry. The different spatial arrangements of its isomers lead to significant variations in receptor binding and subsequent physiological effects.
A key example of this stereospecificity is seen at the adrenergic receptors. nih.gov The α₁-adrenergic receptor shows no preference between the stereoisomers of alpha-methyldopamine. nih.gov Conversely, the α₂-adrenergic receptor displays a marked preference for the 2S(+)-isomer. nih.gov This highlights that the alpha-carbon atom is a critical determinant for the α₂-adrenergic effects of phenethylamines. nih.gov The parent compound, methyldopa, also exhibits stereoselectivity, with the L-α-methyldopa isomer being the active form that is metabolized to pharmacologically active compounds. drugbank.com The beta-hydroxylation of alpha-methyldopamine to alpha-methylnorepinephrine is also a stereospecific process. nih.gov This enzymatic conversion underscores the importance of molecular conformation in the metabolic pathway and ultimate activity of the compound. nih.govnih.gov
| Feature | Stereospecific Finding | Source |
| α₁-Adrenergic Receptor | Does not distinguish between stereoisomers. | nih.gov |
| α₂-Adrenergic Receptor | Shows a dramatic preference for the 2S(+)-isomer. | nih.gov |
| Precursor Activity | L-α-methyldopa is the active isomer that is biotransformed into active metabolites. | drugbank.com |
| Metabolism | The beta-hydroxylation of alpha-methyldopamine is a stereospecific process. | nih.gov |
Effects on Central Neurotransmitter Homeostasis: Dopamine, Norepinephrine, and Serotonin (B10506) Levels
Alpha-methyldopamine and its parent compounds can significantly alter the balance of several key neurotransmitters in the central nervous system.
Dopamine: As detailed in section 4.1, alpha-methyldopamine leads to a decrease in brain dopamine concentrations, primarily by inhibiting the enzyme tyrosine hydroxylase. wikipedia.orgnih.gov This effect is well-correlated with the cerebral concentration of alpha-methyldopamine itself. nih.gov
Norepinephrine: The administration of alpha-methyldopa results in the depletion of tissue norepinephrine. biolife-publisher.it This occurs because alpha-methyldopamine is converted to alpha-methylnorepinephrine, which then displaces endogenous norepinephrine from storage vesicles. biolife-publisher.itwikipedia.org This "false neurotransmitter" is then released upon neuronal firing. biolife-publisher.it While alpha-methylnorepinephrine is a potent vasoconstrictor, its primary centrally-mediated effect via α₂-receptors leads to a net reduction in sympathetic tone. drugbank.comup.ac.za Studies have shown that the predominant metabolite in key brain regions for cardiovascular control is methylnorepinephrine, which accumulates in concentrations higher than endogenous norepinephrine. nih.gov
| Neurotransmitter | Effect of alpha-Methyldopamine/Metabolites | Source |
| Dopamine | Decreased levels due to inhibition of tyrosine hydroxylase. | wikipedia.orgnih.govnih.gov |
| Norepinephrine | Depleted from tissue and replaced by the "false neurotransmitter" alpha-methylnorepinephrine. | biolife-publisher.itwikipedia.orgnih.gov |
| Serotonin | Reduced intrasynaptosomal levels and synthesis. | drugbank.comnih.govcapes.gov.br |
Mechanisms of Action as a "False Neurotransmitter" Analogue (via alpha-methylnorepinephrine)
The concept of a "false neurotransmitter" is central to understanding the mechanism of action of alpha-methyldopamine's precursor, alpha-methyldopa. A false neurotransmitter is a compound that structurally mimics an endogenous neurotransmitter, is taken up into presynaptic neurons, stored in synaptic vesicles, and released upon nerve stimulation. wikipedia.org However, it elicits a weaker or altered response at the postsynaptic receptor compared to the native neurotransmitter.
(R,S)-alpha-Methyldopamine is an intermediate in the metabolic conversion of alpha-methyldopa. Following its administration, alpha-methyldopa is decarboxylated to alpha-methyldopamine. biolife-publisher.itbrainkart.com Subsequently, the enzyme dopamine beta-hydroxylase converts alpha-methyldopamine into alpha-methylnorepinephrine. biolife-publisher.itnih.govwikipedia.org It is this final metabolite, alpha-methylnorepinephrine, that functions as the false neurotransmitter. biolife-publisher.itbrainkart.comjove.com
Alpha-methylnorepinephrine is stored in adrenergic nerve endings, effectively displacing the endogenous neurotransmitter, norepinephrine, from its vesicular storage sites. biolife-publisher.itbrainkart.com When a nerve impulse arrives, these vesicles release alpha-methylnorepinephrine into the synaptic cleft instead of norepinephrine. biolife-publisher.it The critical difference lies in its efficacy; alpha-methylnorepinephrine is a less potent agonist at postsynaptic adrenergic receptors than norepinephrine. biolife-publisher.it This results in a diminished physiological response, such as a reduction in vascular tone and a weaker vasoconstrictor response. biolife-publisher.it While the false neurotransmitter hypothesis is a primary explanation for the compound's effects, some research suggests it may not entirely account for all its pharmacological actions. biolife-publisher.itnih.gov
| Metabolic Step | Precursor | Enzyme | Product | Role |
|---|---|---|---|---|
| 1 | alpha-Methyldopa | DOPA decarboxylase | alpha-Methyldopamine | Intermediate Metabolite |
| 2 | alpha-Methyldopamine | Dopamine beta-hydroxylase | alpha-Methylnorepinephrine | "False Neurotransmitter" |
Influence on Presynaptic and Postsynaptic Adrenergic Signaling Pathways
The influence of alpha-methyldopamine, via its metabolite alpha-methylnorepinephrine, extends to both presynaptic and postsynaptic components of adrenergic signaling. The predominant effect is mediated through the stimulation of presynaptic alpha-2 adrenergic receptors located in the brainstem. nih.govwikipedia.orgdrugbank.com
At the postsynaptic level, the effects are more complex. Alpha-methylnorepinephrine generally exhibits a weaker agonist activity at postsynaptic alpha-1 adrenoceptors compared to norepinephrine, which contributes to the reduced vasoconstrictor response. brainkart.comjove.com However, studies in humans have indicated that when administered intravenously, alpha-methylnorepinephrine's effects are primarily mediated by beta-adrenoceptors. nih.govebi.ac.uk A significant alpha-2 adrenergic effect is observed, but alpha-1-mediated vasoconstriction only becomes apparent when beta-receptors are blocked. nih.govebi.ac.uk
Chronic administration can lead to adaptive changes in receptor populations. Research in spontaneously hypertensive rats has shown that long-term treatment with methyldopa results in a down-regulation of alpha-2 adrenergic receptors and a corresponding up-regulation of postsynaptic alpha-1 adrenergic receptors. ahajournals.orgnih.gov This receptor plasticity is consistent with a sustained increase in presynaptic inhibition of neurotransmitter release, leading to a compensatory increase in the sensitivity of the postsynaptic neuron. ahajournals.orgnih.gov
| Adrenergic Receptor | Location | Effect of alpha-Methylnorepinephrine | Signaling Outcome |
|---|---|---|---|
| Presynaptic alpha-2 | Brainstem Adrenergic Neurons | Agonist (Stimulation) | Inhibition of Norepinephrine Release jove.comdrugbank.com |
| Postsynaptic alpha-1 | Vascular Smooth Muscle | Weak Agonist | Reduced Vasoconstriction (compared to Norepinephrine) brainkart.comjove.com |
| Postsynaptic beta | Cardiovascular System | Agonist | Primary mediator of cardiovascular effects in human studies nih.govebi.ac.uk |
Investigation of Monoamine Transporter Functionality Modulation (Dopamine and Serotonin Transporters)
Research indicates that (R,S)-alpha-Methyldopamine and its parent compound, alpha-methyldopa, can modulate the functionality of monoamine transporters, specifically those for dopamine and serotonin.
Studies investigating the effects of alpha-methyldopa on central serotonergic neurochemistry have revealed that its administration can lead to a decrease in serotonin (5-HT) levels within synaptosomes and a reduction in the rate of 5-HT synthesis. nih.gov Further investigation has shown that alpha-methyldopamine itself can be taken up into and released from serotonin-containing nerve terminals. nih.gov This process appears to involve the serotonin transporter (SERT), as the release of alpha-methyldopamine from these terminals can be triggered by a serotonin-releasing agent and subsequently blocked by a selective serotonin reuptake inhibitor (SSRI), fluoxetine. nih.gov
Alpha-methyldopamine is also recognized as a metabolite of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxy-N-methylamphetamine (MDMA), where it acts as a monoamine-releasing agent. wikipedia.org It has been shown to cause acute, though transient, reductions in neuronal dopamine levels. wikipedia.org The parent compound, methyldopa, is known to cause a net reduction in the tissue concentrations of several monoamines, including dopamine and serotonin, which may be partly attributable to its interactions with their respective transporters and synthesis pathways. wikipedia.orgdrugbank.com
Inhibition of Monoamine Oxidase Activity by alpha-Methyldopamine
The interaction between alpha-methyldopamine and monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters, is complex. wikipedia.orgyoutube.com The precursor, alpha-methyldopa, is noted to be fairly resistant to degradation by MAO. brainkart.com
Clinical and pharmacological observations have shown that the effects of alpha-methyldopa can be reversed by the co-administration of MAO inhibitors (MAOIs). nih.gov This suggests a functional interaction within the monoaminergic system. MAOIs work by preventing the breakdown of neurotransmitters like norepinephrine and serotonin, thereby increasing their synaptic availability. wikipedia.org The reversal of methyldopa's effects by MAOIs implies that the mechanism of methyldopa relies on a functioning monoamine metabolism pathway that is sensitive to MAO activity, even if the compound itself is not a primary substrate. There is no direct evidence from the reviewed literature to suggest that alpha-methyldopamine is a significant inhibitor of the MAO enzyme itself.
Effects on Prolactin Release via Central Mechanisms
Administration of alpha-methyldopa has a pronounced effect on the endocrine system, specifically on the release of prolactin from the pituitary gland. Studies in hypertensive patients have consistently demonstrated that both single doses and long-term treatment with methyldopa lead to a significant increase in serum prolactin concentrations. nih.govnih.gov
Following a single oral dose, serum prolactin levels begin to rise, reaching their peak approximately four to six hours later. nih.gov In patients undergoing chronic therapy, basal prolactin levels have been observed to be three to four times higher than those in untreated individuals. nih.gov
This effect is understood to be mediated by central mechanisms. Prolactin secretion is tonically inhibited by dopamine released from tuberoinfundibular neurons in the hypothalamus. By interfering with central dopaminergic pathways—either by depleting dopamine stores or reducing its synthesis—alpha-methyldopa and its metabolites diminish this inhibitory signal. wikipedia.orgdrugbank.com The reduction in dopamine's inhibitory influence on the pituitary lactotrophs results in a subsequent increase in the synthesis and release of prolactin.
Animal Model Studies of alpha-Methyldopamine and its Metabolites
The antihypertensive effects of α-methyldopa are primarily mediated by its active metabolites, including α-methyldopamine and α-methylnorepinephrine. drugbank.com These metabolites are formed within the body and exert their pharmacological actions.
Studies in rodent models have been instrumental in elucidating the neuropharmacological effects of α-methyldopamine and its parent compound, α-methyldopa. The most prominent effect observed is a reduction in blood pressure. In spontaneously hypertensive rats, long-term intravenous infusions of methyldopa led to a significant reduction in blood pressure. nih.govahajournals.org This hypotensive action is linked to the production of metabolites like α-methyldopamine and α-methylnorepinephrine within the brain. nih.govahajournals.org
Research indicates that the metabolites of α-methyldopa, rather than the drug itself, are responsible for the therapeutic effects. nih.govahajournals.org Among the key metabolites, α-methylepinephrine (ME) has been identified as a potent depressor agent following intravenous infusion in rats. nih.govahajournals.org
In terms of behavioral effects, administration of L-α-methyl-Dopa to rats for three weeks post-birth resulted in increased locomotor activity and a greater rate of acquisition in shuttle-box conditioning, without causing any disturbances in the conditioning itself. nih.gov Conversely, a study in cats treated with α-methyldopa observed that the animals were quiet but awake. nih.gov
Table 1: Summary of Neuropharmacological Effects in Rodent Models
| Animal Model | Compound Administered | Observed Effects |
|---|---|---|
| Spontaneously Hypertensive Rats | Methyldopa (intravenous infusion) | Significant reduction in blood pressure. nih.govahajournals.org |
| Rats | L-alpha-methyl-Dopa (250 mg/kg for 3 weeks after birth) | Increased locomotor activity and greater rate of acquisition in shuttle-box conditioning. nih.gov |
| Cats | alpha-methyldopa (100 mg/kg orally) | Animals were quiet but awake; EEG showed fewer intervals of synchronization. nih.gov |
The pharmacological responses to α-methyldopa and its metabolites involve both central and peripheral mechanisms. biolife-publisher.it It is widely accepted that α-methyldopa exerts its antihypertensive effect primarily through the actions of its metabolites within the central nervous system. nih.govahajournals.org Infusion of small doses of methyldopa into the vertebral artery of experimental animals reduces systemic arterial pressure, an effect not seen with the same dose administered intravenously into the peripheral circulation. biolife-publisher.it This highlights the central component of its hypotensive action.
Specifically, the conversion of α-methyldopa to α-methylnorepinephrine in the brain is thought to be a key mechanism. biolife-publisher.it This "false neurotransmitter" is less potent than norepinephrine and acts on central α-2-adrenergic receptors to decrease sympathetic outflow from the brainstem, leading to reduced peripheral vascular resistance and a drop in blood pressure. biolife-publisher.itbiolife-publisher.it
Table 2: Central vs. Peripheral Effects of alpha-Methyldopa and its Metabolites
| Pharmacological Effect | Primary Location of Action | Mediating Metabolite(s) | Evidence |
|---|---|---|---|
| Hypotension | Central Nervous System | α-methylnorepinephrine, α-methylepinephrine | Infusion into vertebral artery lowers blood pressure. nih.govahajournals.orgbiolife-publisher.it |
| Tachycardia | Peripheral (Cardiac Sympathetic Neurons) | α-methyldopamine | Prevented by peripheral but not central blockade. nih.gov |
| Bradycardia | Central Nervous System | α-methyldopa/metabolites | Observed after central administration. nih.gov |
| Decreased Renin Activity | Peripheral (Kidneys) | α-methyldopa/metabolites | Observed after intravenous administration in dogs. biolife-publisher.it |
Preclinical studies have established dose-response relationships for the effects of α-methyldopa and its metabolites. In spontaneously hypertensive rats, there is a dose-related increase in the concentration of methylnorepinephrine in the pons and medulla following a 72-hour infusion of methyldopa. ahajournals.org This increase in methylnorepinephrine correlates with the hypotensive action of the drug. nih.gov
The time-course of the pharmacological effects has also been investigated. In conscious rats, a maximum tachycardia was observed within 30 minutes of intraperitoneal administration of as little as 25 mg/kg of α-methyldopa. nih.gov Following intravenous administration, the blood-pressure-lowering effects of methyldopa last for about 10 to 16 hours. drugbank.com After discontinuation of the drug, blood pressure returns to pre-treatment levels within 24 to 48 hours. drugbank.com
In Vitro Cellular and Subcellular Studies
Neuronal cell cultures are valuable in vitro models for investigating the cellular and molecular mechanisms of neuroactive compounds. mdpi.comfrontiersin.org Various cell lines, such as PC12, SH-SY5Y, and primary neuronal cultures, are widely used in neuroscience research. frontiersin.org These models allow for the study of neuronal function, differentiation, and the effects of drugs in a controlled environment.
While specific studies focusing on the direct application of α-methyldopamine to neuronal cell cultures are not extensively detailed in the provided search results, the established use of these models in neurodegenerative disease research, such as Alzheimer's and Parkinson's disease, suggests their utility in studying the effects of α-methyldopamine and its metabolites on neuronal cells. biolife-publisher.itfrontiersin.org For instance, these models could be employed to investigate the interaction of α-methyldopamine with neuronal receptors, its effects on neurotransmitter synthesis and release, and its potential neuroprotective or neurotoxic properties. Primary midbrain cultures, in particular, are valuable for studying the function of dopaminergic neurons. nih.govfrontiersin.org
Liver microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.commilecell-bio.com They are a standard in vitro tool for studying the metabolic stability and pathways of new chemical entities. milecell-bio.comyoutube.com
The metabolism of α-methyldopa and the formation of α-methyldopamine can be investigated using liver microsomal systems. drugbank.com These systems allow for the study of Phase I metabolic reactions, such as oxidation, which are primarily mediated by CYP enzymes. evotec.comyoutube.com
One study investigated the effect of α-methyldopa on pentoxyresorufin O-dealkylation (PROD), a marker of CYP2B1 activity, in liver microsomes from phenobarbital-treated rats. nih.gov It was found that α-methyldopa could completely protect against the loss of enzyme activity and diminish the extent of lipid peroxidation, likely by scavenging reactive oxygen species and chelating ferric ions. nih.gov This suggests that α-methyldopa can influence the activity of drug-metabolizing enzymes in the liver.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (R,S)-alpha-Methyldopamine Hydrobromide |
| alpha-Methyldopamine |
| alpha-Methyldopa |
| alpha-Methylnorepinephrine |
| alpha-Methylepinephrine |
| Norepinephrine |
| Dopamine |
| Pentoxyresorufin |
Preclinical Research on this compound: A Review of In Vitro and Neurotoxicity Studies
This article delves into the preclinical research surrounding (R,S)-alpha-Methyldopamine (α-MeDA), a primary metabolite of the amphetamine derivatives 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). The focus is on its interactions with neuronal receptors, enzymatic processes, and its role in neurotransmitter dynamics and drug-induced neurotoxicity.
Research Gaps and Future Directions in R,s Alpha Methyldopamine Hydrobromide Studies
Further Elucidation of Complex Mechanisms of Action and Metabolite Contributions
The long-held understanding of methyldopa's antihypertensive effect is that it acts as a prodrug, with its central activity mediated by its metabolites. drugbank.comahajournals.orgbiolife-publisher.itnih.govnih.gov The primary pathway involves the conversion of L-alpha-methyldopa to (R,S)-alpha-methyldopamine by DOPA decarboxylase, which is then metabolized by dopamine (B1211576) beta-hydroxylase to alpha-methylnorepinephrine. drugbank.combiolife-publisher.itnih.gov This "false neurotransmitter" is believed to act on central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, blood pressure. drugbank.comahajournals.orgbiolife-publisher.itnih.gov
However, this "false neurotransmitter" hypothesis has been challenged, with some studies suggesting that alpha-methyldopa may also act by depressing arteriolar responsiveness to catecholamines and through other direct actions on peripheral vascular muscle. nih.gov Further research is needed to dissect the relative contributions of these central and peripheral mechanisms.
Future investigations should focus on advanced analytical techniques to precisely measure the levels of these metabolites at their sites of action and correlate them with physiological responses. This will provide a more nuanced understanding beyond the traditional "false neurotransmitter" theory and could reveal new therapeutic targets.
| Metabolite | Primary Enzyme Involved | Key Proposed Action | Relative Potency/Activity |
|---|---|---|---|
| (R,S)-alpha-Methyldopamine | DOPA Decarboxylase | Intermediate in the formation of active metabolites. | Less potent at adrenergic receptors compared to its downstream metabolites. nih.gov |
| alpha-Methylnorepinephrine | Dopamine beta-hydroxylase | Agonist at central alpha-2 adrenergic receptors. | Considered a major contributor to the antihypertensive effect. drugbank.comnih.gov |
| alpha-Methylepinephrine | Phenylethanolamine-N-methyltransferase | Potent central depressor agent. | Potentially more potent than alpha-methylnorepinephrine in the CNS. nih.govnih.gov |
Advanced Understanding of Stereochemical Impact on Biological Systems and Pharmacological Profiles
The stereochemistry of alpha-methyldopamine (B1210744) and its precursors and metabolites plays a crucial role in their pharmacological activity, yet a comprehensive understanding of these stereochemical nuances is lacking. It is established that only the L-isomer of alpha-methyldopa possesses the ability to inhibit DOPA decarboxylase and is responsible for the antihypertensive effects. drugbank.com The D-isomer is significantly less active. drugbank.com
This stereoselectivity extends to the metabolic process and receptor interactions. The beta-hydroxylation of alpha-methyldopamine to alpha-methylnorepinephrine is a stereospecific process. nih.gov Furthermore, the resulting stereoisomers of the metabolites exhibit different affinities for adrenergic receptors. For instance, studies have shown that (-)-erythro-alpha-methylnorepinephrine and (-)-erythro-alpha-methylepinephrine have a high affinity for alpha-2 receptors. nih.gov
| Compound | Adrenergic Receptor Subtype | Reported Affinity/Activity |
|---|---|---|
| (-)-erythro-alpha-Methylnorepinephrine | Alpha-2 | High affinity, supporting its role in the hypotensive effects of L-alpha-methyldopa. nih.gov |
| (-)-erythro-alpha-Methylepinephrine | Alpha-2 | High affinity, supporting its role in the hypotensive effects of L-alpha-methyldopa. nih.gov |
| (+/-)-alpha-Methyldopamine | Alpha-1, Alpha-2, Beta | Less potent than other L-alpha-methyldopa metabolites at all three receptor types. nih.gov |
| L-alpha-Methyldopa Metabolites | Alpha-1 | Much less potent than (-)-epinephrine and (-)-norepinephrine. nih.gov |
| L-alpha-Methyldopa Metabolites | Beta-1 | Competed with high potency in rat forebrain. nih.gov |
| (-)-erythro-alpha-Methylepinephrine | Beta-2 | More potent than (-)-epinephrine, (-)-norepinephrine, and (-)-erythro-alpha-methylnorepinephrine on human lymphocytes. nih.gov |
Development of Novel Research Tools and Probes Utilizing alpha-Methyldopamine Scaffolds
The chemical structure of alpha-methyldopamine, a catecholamine with an alpha-methyl group, provides a unique scaffold that can be exploited for the development of novel research tools. While some derivatives have been synthesized for pharmacological evaluation, their potential as probes to investigate biological systems remains largely untapped. nih.gov
A promising future direction is the design and synthesis of alpha-methyldopamine-based fluorescent probes. These probes could be used to visualize and study the localization and dynamics of adrenergic receptors and transporters in living cells and tissues. For example, a recent study demonstrated the creation of fluorescent polymethyldopa nanoparticles for the detection of tyrosinase activity, highlighting the potential of modifying the parent molecule, methyldopa (B1676449), to create novel sensors. nih.gov This concept could be extended to the alpha-methyldopamine scaffold to develop probes for other enzymes or receptors.
Furthermore, the development of radiolabeled alpha-methyldopamine derivatives could provide powerful tools for in vivo imaging techniques such as Positron Emission Tomography (PET). These radioligands could be used to map the distribution of adrenergic receptors in the brain and peripheral tissues, offering insights into various physiological and pathological processes.
Another area for exploration is the use of the alpha-methyldopamine scaffold to create photoaffinity labels. These tools can be used to irreversibly bind to and identify the specific amino acid residues within the binding pockets of adrenergic and dopaminergic receptors, providing valuable structural information.
Future research in this area should focus on the rational design and synthesis of these molecular probes, leveraging the known structure-activity relationships of alpha-methyldopamine and its analogs. The development of such tools would not only advance our understanding of adrenergic pharmacology but also provide new avenues for drug discovery and diagnostics.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (R,S)-alpha-Methyldopamine Hydrobromide, and how can enantiomeric purity be validated?
- Methodological Answer : Synthesis typically involves stereoselective methods, such as asymmetric catalysis or chiral resolution, to isolate the (R,S)-isomer. Enantiomeric purity is validated using chiral HPLC coupled with polarimetric detection or circular dichroism (CD) spectroscopy. For example, Easton et al. (2003) employed regioisomer analysis to confirm structural integrity in neurotoxicity studies . Batch consistency should be monitored via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to ensure >98% purity, as seen in hydrobromide salt characterization .
Q. Which analytical techniques are recommended for assessing the purity and stability of this compound in experimental settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity, while MS identifies impurities or degradation products. Stability studies under varying pH, temperature, and light exposure should follow ICH guidelines. For example, peptide synthesis protocols recommend MS and HPLC for batch-to-batch consistency . Solubility and salt content analysis (e.g., Karl Fischer titration) are critical for neurochemical assays requiring precise dosing .
Q. What are the critical storage conditions to ensure the chemical integrity of this compound in long-term studies?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Aqueous solutions should be prepared fresh or frozen at -80°C to prevent hydrolysis. Safety data sheets recommend validating stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to simulate long-term storage .
Advanced Research Questions
Q. How do researchers reconcile discrepancies in neurotoxic effects reported between in vitro and in vivo studies of this compound?
- Methodological Answer : Discrepancies often arise from differences in metabolic activation (e.g., hepatic enzymes in vivo vs. static cell cultures). To address this, use co-culture systems with hepatocytes or administer pre-treated metabolites in vitro. Escubedo et al. (2011) highlighted differential dopamine transporter (DAT) affinity between MDMA and its metabolite alpha-Methyldopamine, suggesting metabolite-specific neurotoxicity mechanisms . Cross-validation using microdialysis in rodent models can bridge in vitro-in vivo gaps .
Q. What experimental models are optimal for studying the dopaminergic selectivity of this compound, and how do methodological variables influence outcomes?
- Methodological Answer : Primary dopaminergic neuron cultures or SH-SY5Y cells transfected with human DAT are preferred for selectivity studies. Variables like serum concentration (affects neuronal differentiation) and exposure duration must be standardized. Alpha Cognition’s bioequivalence studies on hydrobromide salts emphasize pharmacokinetic parameters (AUC, Cmax) to compare dopaminergic activity against reference compounds . Bayesian statistical frameworks, as applied in hyoscyamine hydrobromide trials, improve dose-response reliability .
Q. How does the stereochemistry of alpha-Methyldopamine influence its interaction with dopamine transporters versus monoamine oxidases (MAOs)?
- Methodological Answer : The (R)-isomer exhibits higher DAT affinity due to stereospecific binding pockets, while the (S)-isomer may inhibit MAO-B more potently. Competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]WIN-35,428 for DAT) and MAO activity kits (using kynuramine as substrate) are critical. N 0434 hydrobromide, a dopamine agonist, demonstrated stereochemistry-dependent MAO inhibition in preclinical models .
Q. What statistical approaches are suitable for analyzing dose-response relationships in neurotoxicity studies involving this compound?
- Methodological Answer : Bayesian hierarchical models account for variability in neuronal viability assays (e.g., MTT or LDH release). For small-sample studies (<i>n</i> < 10), use scaled t-distributions to estimate posterior probabilities of neurotoxic thresholds, as demonstrated in hyoscyamine hydrobromide sleep studies . Meta-analyses of EC50 values from independent labs can resolve conflicting potency data .
Data Management and Reproducibility
Q. How should metadata be structured to ensure reproducibility in studies involving this compound?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles with discipline-specific schemas (e.g., NeuroData for neurotoxicity assays). Include batch-specific data (purity, solvent lot), experimental conditions (pH, temperature), and ORCID-linked researcher IDs. Metadata standards like ISA-Tab enhance cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
